6-Chlor-hexansaeure-amid
Overview
Description
6-Chlor-hexansaeure-amid, also known as 6-Chlorohexanamide, is a chemical compound with the molecular formula C6H12ClNO and a molecular weight of 149.62 .
Synthesis Analysis
The synthesis of amides like this compound can be achieved through various methods. One efficient method involves the reaction of esters with alkali metal amidoboranes . Another approach involves the use of electrochemical tools to generate strong nucleophiles from amine substrates . These nucleophiles then react with acid anhydrides to generate amides .Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered carbon chain with a chlorine atom attached to one of the carbons and an amide group attached to another . The amide group is planar, with the carbon, oxygen, nitrogen, and the first atom of each of the R groups on carbon and nitrogen lying in the same plane .Chemical Reactions Analysis
Amides like this compound can undergo various chemical reactions. For instance, they can be prepared by reacting an acid anhydride with an amine . They can also undergo hydrolysis and reduction .Mechanism of Action
Future Directions
While specific future directions for 6-Chlor-hexansaeure-amid are not available, the field of polymer colloids, which includes compounds like amides, continues to evolve rapidly with advances in our understanding of the mechanism and kinetics of the emulsion polymerization process as well as the stability of polymer colloids .
Properties
IUPAC Name |
6-chlorohexanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO/c7-5-3-1-2-4-6(8)9/h1-5H2,(H2,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMDXWJKIFPPEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)N)CCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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